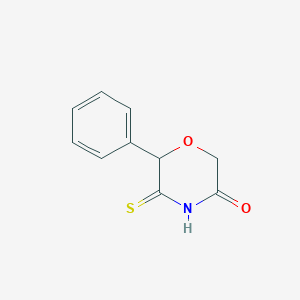

2-Phenylthiomorpholin-3-one

Overview

Description

2-Phenylthiomorpholin-3-one, also known as 2-phenylthiomorpholine-3-ketone, is an organic compound with the molecular formula C10H11NO2S. It is used for research and development purposes .

Synthesis Analysis

The synthesis of 2-Phenylthiomorpholin-3-one can be achieved from Cysteamine hydrochloride and Ethyl α-bromophenylacetate . More details about the synthesis process can be found in the relevant literature .Molecular Structure Analysis

The molecular weight of 2-Phenylthiomorpholin-3-one is 207.25 g/mol. For a more detailed molecular structure analysis, it is recommended to refer to the relevant scientific literature or use molecular modeling software.Scientific Research Applications

Organic Chemistry

Thiomorpholin-3-one derivatives have been used in [3 + 3]-cycloadditions of α-chlorohydroxamates and 1,4-dithiane-2,5-diol . This method involves the use of azaoxyallyl cations as versatile surrogates of “1,3-dipole” to react with sulfur ylides, providing the corresponding cycloaddition products . Some of these new cycloaddition reactions were used for the synthesis of natural products . The azaoxyallyl cations were also reported as 2-atom units in [2 + 4]-cycloaddition reactions with N-(2-chloromethyl)aryl)amides for the construction of 1,4-dihydro-2H-benzo[d][1,3]oxazines . The intramolecular cycloaddition involving azaoxyallyl cations for the synthesis of N-Hydroxy Oxindoles by an aza-nazarov-type reaction was reported .

Medicinal Chemistry

Thiophene derivatives, which are structurally similar to thiomorpholin-3-one, have been used in the synthesis of anticancer agents and anti-atherosclerotic agents . They also act as metal complexing agents and in the development of insecticides .

Environmental Chemistry

Thiomorpholin-3-one derivatives have been used in the adsorptive photo-Fenton-like removal of 1,2-benzisothiazolin-3-one by NH2-MIL-53 (Fe) under simulated solar light . The excessive discharge of isothiazolinone bacteriostatic agent-containing wastewater has posed serious threats to human health and environmental safety . As 1,2-benzisothiazolin-3-one (BIT) is one of the most commonly used isothiazolinones, its effective degradation is necessary and urgent . In the current study, a NH2-MIL-53(Fe)-based adsorptive photo-Fenton-like system was constructed for efficiently adsorbing and photodegrading BIT under solar light .

Synthetic Chemistry

Thiomorpholin-3-one derivatives have been used in the asymmetric catalytic access to piperazin-2-ones and morpholin-2-ones . This method involves the use of acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee . Two out of the three steps are stereoselectively catalyzed by a quinine derived urea .

Biochemistry

Thiomorpholin-3-one derivatives have been used in the synthesis of natural products . A series of [3 + 1]-, [3 + 2]-, and [3 + 3]-cycloaddition reactions have been developed with azaoxyallyl cations used as versatile surrogates of “1,3-dipole” to react with sulfur ylides, aldehydes, ketones, imines, enamines, isothiocyanides, nitrones, N-oxides, aromatic ethylenes, alkynes, derivatives, indole azides and nitriles respectively, providing the corresponding cycloaddition products . Some of these new cycloaddition reactions were used for the synthesis of natural products .

Pharmaceutical Chemistry

Thiomorpholin-3-one derivatives have been used in the synthesis of the potent antiemetic drug Aprepitant . A one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed from commercial aldehydes, (phenylsulfonyl)-acetonitrile, cumyl hydroperoxide, 1,2-ethylendiamines, and 1,2-ethanol amines to provide 3-aryl/alkyl piperazin-2-ones and morpholin-2-ones in yields of 38 to 90% and up to 99% ee . Two out of the three steps are stereoselectively catalyzed by a quinine derived urea . The sequence has been applied for a short enantioselective entry to a key intermediate, in both absolute configurations, involved in the synthesis of the potent antiemetic drug Aprepitant .

Safety And Hazards

properties

IUPAC Name |

2-phenylthiomorpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-10-9(13-7-6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXBCKSRRQCIEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(C(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194312 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Phenylthiomorpholin-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1608624.png)

![[2-(2-Ethylhexoxy)-4-(hydroxymethyl)-5-methoxyphenyl]methanol](/img/structure/B1608634.png)

![2-Ethyl-2-[3-[(3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl)oxy-dimethylsilyl]propoxymethyl]propane-1,3-diol](/img/structure/B1608636.png)

![[Amino(propan-2-ylsulfanyl)methylidene]azanium](/img/structure/B1608640.png)